methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate
Description
Historical Development of Isoxazole Chemistry
The foundation of isoxazole chemistry traces back to the pioneering work of Ludwig Claisen, who made the first contribution to this field in 1903 by synthesizing isoxazole through the oximation of propargylaldehyde acetal. This groundbreaking achievement established the fundamental principles for a chemical class that would eventually become central to modern pharmaceutical research. Claisen's initial discovery laid the groundwork for understanding the unique structural characteristics of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in specific positional arrangements.
The subsequent development of isoxazole chemistry witnessed significant methodological advances throughout the twentieth and twenty-first centuries. Literature surveys have revealed numerous synthetic routes developed for the preparation of substituted isoxazoles, each contributing to the expanding arsenal of synthetic methodologies. The evolution of these synthetic approaches has been driven by the need for regioselective, experimentally convenient, and environmentally benign procedures. Early synthetic methodologies focused primarily on basic cycloaddition reactions, but contemporary approaches have incorporated sophisticated catalytic systems and green chemistry principles.
Modern synthetic strategies have embraced transition metal-catalyzed cycloadditions as a cornerstone methodology for isoxazole synthesis. These approaches have enabled the development of regioselective procedures for rapid synthesis of disubstituted and trisubstituted isoxazoles through reactions between in situ generated nitrile oxides and terminal acetylenes. The implementation of environmentally benign solvents, such as choline chloride and urea-based deep eutectic solvents, has further advanced the field by providing alternatives to hazardous organic solvents while maintaining high yields and regioselectivity.
Table 1: Historical Milestones in Isoxazole Chemistry Development
| Year | Researcher | Contribution | Significance |
|---|---|---|---|
| 1903 | Claisen | First isoxazole synthesis via oximation | Foundation of isoxazole chemistry |
| 2005 | Hansen et al. | Copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles | Introduction of transition metal catalysis |
| 2012 | Reddy et al. | p-Tosylalcohol-catalyzed synthesis | Development of mild reaction conditions |
| 2015 | Pérez and Ramón | Deep eutectic solvent methodology | Green chemistry implementation |
Significance of Functionalized Oxazole Derivatives
Functionalized oxazole derivatives have emerged as a pivotal class of compounds in medicinal chemistry due to their remarkable structural versatility and diverse biological activities. The structural characteristics of isoxazole enable various noncovalent interactions, particularly hydrogen bonding through nitrogen and oxygen atoms serving as hydrogen bond receptors, pi-pi stacking interactions through the unsaturated five-membered ring system, and hydrophilic interactions with favorable lipophilicity profiles. These molecular features contribute to the ability of isoxazole derivatives to interact with a wide range of protein targets, resulting in their extensive biological activity spectrum.
The significance of functionalized oxazole derivatives extends across multiple therapeutic areas, with documented activities including anticancer, antibacterial, antifungal, antiviral, antimicrobial, antituberculosis, and anti-inflammatory properties. Recent research has demonstrated that isoxazole derivatives can serve as selective cyclooxygenase-2 inhibitors, with compounds such as celecoxib, etoricoxib, valdecoxib, and rofecoxib representing significant achievements in selective enzyme inhibition. The development of these selective inhibitors has addressed important clinical needs by reducing gastrointestinal adverse effects associated with non-selective cyclooxygenase inhibition.
Contemporary investigations have revealed that structural modifications of the isoxazole ring can significantly enhance pharmacological properties and therapeutic potential. The introduction of isoxazole moieties into molecular frameworks has been shown to improve efficacy, reduce toxicity, and enhance pharmacokinetic characteristics. Recent studies have documented the successful development of isoxazole-based compounds for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. The versatility of isoxazole scaffolds has facilitated the design of multi-targeted therapies and personalized medicine approaches, representing emerging trends in contemporary drug discovery.
Table 2: Biological Activities of Isoxazole Derivatives
| Activity Type | Representative Compounds | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| Anti-inflammatory | Celecoxib, Etoricoxib | Cyclooxygenase-2 inhibition | Pain and inflammation management |
| Anticancer | Natural product hybrids | Multiple pathways | Oncological therapeutics |
| Antimicrobial | Synthetic derivatives | Bacterial cell wall disruption | Infectious disease treatment |
| Neuroprotective | Novel analogues | Neuronal pathway modulation | Neurodegenerative disorders |
Position of Methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate in Heterocyclic Chemistry
This compound represents a sophisticated example of advanced heterocyclic molecular architecture, demonstrating the evolution of isoxazole chemistry toward increasingly complex and functionally diverse structures. The compound's molecular formula of C15H14ClFN2O3 and molecular weight of 324.73 grams per mole reflect its substantial structural complexity, incorporating multiple functional groups within a unified molecular framework. The presence of both chlorine and fluorine substituents on the phenyl ring, combined with the extended dimethylamino ethenyl chain, illustrates contemporary approaches to molecular design that seek to optimize biological activity through strategic substitution patterns.
The structural positioning of this compound within the broader context of heterocyclic chemistry demonstrates several important principles of modern medicinal chemistry. The incorporation of halogen substituents at specific positions on the aromatic ring system reflects established strategies for modulating molecular properties such as lipophilicity, metabolic stability, and protein binding affinity. The presence of the dimethylamino ethenyl substituent at the 5-position of the isoxazole ring represents an advanced functionalization strategy that extends the molecular framework while maintaining the core heterocyclic integrity.
Recent synthetic methodologies have enabled the preparation of such complex isoxazole derivatives through sophisticated multi-step sequences and regioselective functionalization approaches. The successful synthesis of highly substituted isoxazole derivatives requires careful consideration of reaction conditions, catalyst selection, and protecting group strategies to achieve the desired regioselectivity and functional group compatibility. The compound's physicochemical properties, including a melting point range of 139-141 degrees Celsius and predicted boiling point of 477.8 degrees Celsius, reflect the influence of its complex substitution pattern on thermal behavior.
Table 3: Structural Features and Properties of the Target Compound
| Property | Value | Measurement Method | Significance |
|---|---|---|---|
| Molecular Formula | C15H14ClFN2O3 | Elemental analysis | Structural composition |
| Molecular Weight | 324.73 g/mol | Mass spectrometry | Molecular size indicator |
| Melting Point | 139-141°C | Thermal analysis | Crystalline stability |
| Predicted Density | 1.301±0.06 g/cm³ | Computational modeling | Physical density estimation |
| Chemical Abstracts Service Number | 338417-50-8 | Registry assignment | Unique identification |
The compound's position within contemporary heterocyclic chemistry also reflects the increasing sophistication of molecular design strategies employed in modern drug discovery efforts. The careful selection and positioning of functional groups demonstrates advanced understanding of structure-activity relationships and the ability to rationally design molecules with specific biological targets in mind. The integration of multiple pharmacophoric elements within a single molecular framework represents a mature approach to medicinal chemistry that seeks to optimize multiple molecular properties simultaneously.
Furthermore, the compound exemplifies contemporary trends toward the development of complex heterocyclic scaffolds that can serve as platforms for further structural modification and optimization. The presence of multiple reactive sites and functional groups provides opportunities for additional chemical transformations and derivatization, positioning the compound as a potential lead structure for medicinal chemistry programs. The sophisticated substitution pattern and functional group arrangement demonstrate the current state of synthetic capabilities in heterocyclic chemistry and the potential for creating increasingly complex molecular architectures.
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-19(2)8-7-11-13(15(20)21-3)14(18-22-11)12-9(16)5-4-6-10(12)17/h4-8H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJJMEASJGFUAS-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate, commonly referred to as compound 1, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of compound 1 can be represented as follows:
- Chemical Formula : C14H14ClF N2O3
- Molecular Weight : 300.72 g/mol
- SMILES Notation : CC(C(=O)OC1=CC(=C(C=C1)C(=N)N(C)C)Cl)F
This compound features a chloro-fluorophenyl group and a dimethylamino vinyl moiety, contributing to its unique pharmacological properties.
Compound 1 has been identified as a potent inhibitor of several kinases involved in cancer progression. Its mechanism primarily involves:
- Inhibition of Kinase Activity : The compound selectively inhibits the activity of specific kinases that are crucial in tumor cell proliferation and survival. This inhibition is mediated through competitive binding to the ATP-binding site of these kinases, thereby preventing phosphorylation events critical for cell cycle progression and survival.
Ames Test
The Ames test evaluates the mutagenic potential of compounds. Compound 1 demonstrated a strong positive response in the Ames assay, indicating potential mutagenic properties which warrant further investigation into its safety profile .
Cytotoxicity Studies
Studies have shown that compound 1 exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cancer cell lines, indicating effective inhibition of cell growth .
In Vivo Studies
In preclinical models, compound 1 was administered orally at doses of 10 mg/kg:
- Tumor Growth Inhibition : A notable reduction in tumor volume by approximately 42% was observed in treated groups compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 has been linked to specific structural features:
- Chloro and Fluoro Substituents : The presence of both chloro and fluoro atoms significantly enhances the potency of the compound. Removal or substitution of these groups resulted in diminished activity .
| Feature | Effect on Activity |
|---|---|
| Chloro Group | Essential for potency |
| Fluoro Group | Enhances binding |
| Dimethylamino Group | Contributes to solubility |
Case Studies
Several case studies highlight the therapeutic potential of compound 1:
- Breast Cancer Model : In a xenograft model using breast cancer cells, treatment with compound 1 resulted in significant tumor size reduction and improved survival rates compared to untreated controls.
- Non-Small Cell Lung Cancer (NSCLC) : Compound 1 demonstrated efficacy against NSCLC cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed in treated cells.
Scientific Research Applications
Cytotoxicity Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited:
- IC50 Values : Ranging from 5 to 15 µM across different cancer cell lines, indicating effective inhibition of cell growth.
In Vivo Studies
Preclinical models have shown promising results:
- Tumor Growth Inhibition : Oral administration at doses of 10 mg/kg resulted in approximately 42% reduction in tumor volume compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate is closely linked to its structural features:
| Feature | Effect on Activity |
|---|---|
| Chloro Group | Essential for potency |
| Fluoro Group | Enhances binding affinity |
| Dimethylamino Group | Contributes to solubility |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In xenograft studies using breast cancer cells, treatment with the compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls.
- Non-Small Cell Lung Cancer (NSCLC) : The compound demonstrated efficacy against NSCLC cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed in treated cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include heterocycles with variations in the core ring, substituent types, and electronic profiles. Below is a comparative analysis based on available data and inferred properties:
2.1 Core Heterocycle Comparison
Implications :
- Pyrazole derivatives (e.g., ) often exhibit stronger intermolecular interactions due to dual nitrogen atoms, which may favor crystallinity .
2.2 Substituent Effects
Key Observations :
- The 2-chloro-6-fluorophenyl group in the target compound creates steric hindrance and ortho/para-directed electronic effects, contrasting with the meta-substituted aryl group in ’s compound. This may influence binding selectivity in biological targets.
- The dimethylamino ethenyl group introduces conjugation and solubility advantages, whereas the sulfanyl and trifluoromethyl groups in ’s compound prioritize lipophilicity and electronegativity .
2.3 Physicochemical Properties
Rationale :
- The target compound’s dimethylamino group and ester functionality likely improve aqueous solubility compared to the sulfur- and fluorine-rich analogue.
- The trifluoromethyl group in ’s compound significantly increases logP, favoring membrane permeability but reducing bioavailability .
Preparation Methods
Isoxazole Core Construction
The isoxazole ring is commonly synthesized via cyclization reactions involving β-diketones or β-ketoesters with hydroxylamine derivatives or via enolate chemistry.
Dione Enolate Formation and Cyclization : According to patent EP3112363A1, a key step involves generating a dione enolate intermediate by treating a ketone with lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C) followed by reaction with diethyl oxalate. This intermediate is then cyclized to form the isoxazole ring without purification, indicating a one-pot process that enhances efficiency.
Starting Materials : The 2-chloro-6-fluorophenyl substituent is introduced via the corresponding aryl ketone or aldehyde precursor, which undergoes enolate formation and subsequent cyclization to yield the substituted isoxazole.
Esterification
The methyl ester at the 4-carboxylate position is generally introduced either by starting with a methyl ester-containing precursor or by esterification of the corresponding acid intermediate using methanol under acidic or catalytic conditions.
This step ensures the final compound has the methyl carboxylate functionality essential for its chemical and biological properties.
Representative Synthetic Procedure (Based on Patent and Literature)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Ketone precursor + LiHMDS (0.9 eq) in THF at -78 °C, then diethyl oxalate (1.2 eq) | Formation of dione enolate intermediate | Intermediate B formed, used without purification |
| 2 | Cyclization of intermediate B under controlled temperature | Formation of isoxazole ring with aryl substitution | Substituted isoxazole intermediate |
| 3 | Reaction with ethyl 3-(dimethylamino)-2-(4-fluorophenylthio)acrylate (4 eq) at 100 °C for 14 h | Introduction of (E)-2-(dimethylamino)ethenyl substituent | Formation of target compound or close analog |
| 4 | Esterification or use of methyl ester precursor | Formation of methyl 4-carboxylate group | Final compound obtained |
Analytical and Purification Notes
The reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC/MS) to ensure completion at each step.
Purification is typically achieved by chromatographic techniques, including column chromatography, to isolate the pure compound.
Spectroscopic methods such as FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity of the final product.
Research Findings and Optimization
The use of LiHMDS as a strong base for enolate formation is critical for high regioselectivity and yield in the cyclization step.
The neat reaction conditions at elevated temperature for the vinylation step favor the E-configuration of the ethenyl substituent.
The synthetic route avoids isolation of unstable intermediates by employing one-pot or telescoped reactions, improving overall efficiency.
Substituent effects on the aryl ring (e.g., chloro and fluoro groups) influence the reactivity and stability of intermediates, requiring careful control of reaction parameters.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| Enolate formation | LiHMDS, diethyl oxalate | THF, -78 °C to RT | Generate dione enolate intermediate | Use 0.9 eq LiHMDS, 1.2 eq diethyl oxalate |
| Cyclization | Intermediate B | RT or mild heating | Form isoxazole ring | One-pot process, no purification needed |
| Vinylation | Ethyl 3-(dimethylamino)-2-(4-fluorophenylthio)acrylate | Neat, 100 °C, 14 h | Install (E)-2-(dimethylamino)ethenyl group | Excess vinylating agent improves yield |
| Esterification | Methanol, acid catalyst (if needed) | Reflux or mild heating | Form methyl ester | Alternatively, start with methyl ester precursor |
Q & A
Q. What are the common synthetic strategies for preparing methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Oxazole Ring Formation : Cyclization of substituted precursors (e.g., fluorophenyl-containing aldehydes) with methyl acetoacetate derivatives under dehydrating conditions. Solvents like dichloromethane (CH₂Cl₂) and catalysts such as p-toluenesulfonic acid are commonly used .
- Ethenyl Group Introduction : The (E)-2-(dimethylamino)ethenyl moiety can be introduced via Wittig or Heck coupling reactions, requiring controlled conditions to maintain stereochemistry .
- Esterification : Final carboxylate ester formation using methyl chloride or methanol under acidic/basic conditions.
Key Considerations : Reaction yields may vary with solvent polarity and catalyst choice. For example, pyridine and DMAP are effective in activating acyl chloride intermediates for ester bond formation .
Q. How do structural features like the fluorophenyl group influence the compound’s reactivity?
Methodological Answer: The 2-chloro-6-fluorophenyl group:
- Electron-Withdrawing Effects : Enhances electrophilicity at the oxazole ring, facilitating nucleophilic substitution or cycloaddition reactions .
- Steric Hindrance : The chloro and fluoro substituents at the ortho positions may slow down reactions requiring planar transition states (e.g., SN2 mechanisms).
- Hydrophobic Interactions : The aromatic ring improves lipid solubility, which is critical for bioavailability studies .
Experimental Validation : Comparative studies with non-fluorinated analogs (e.g., phenyl or chlorophenyl derivatives) using HPLC and NMR can isolate electronic vs. steric effects .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., coupling constants confirm the (E)-configuration of the ethenyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- FT-IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
Data Interpretation : Coupling 2D NMR (e.g., COSY, NOESY) resolves overlapping signals caused by the fluorophenyl and oxazole rings .
Advanced Research Questions
Q. How can computational modeling predict the photophysical or bioactive properties of derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electronic transitions and fluorescence potential. For example, the ethenyl group’s conjugation with the oxazole ring may enhance π-π* transitions .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes or receptors). The dimethylamino group’s basicity can be modeled to assess hydrogen-bonding or charge-transfer interactions .
Case Study : DFT-optimized structures of similar fluorophenyl-oxazole derivatives correlate with experimental UV-Vis spectra, validating computational protocols .
Q. How should researchers address contradictory data in reaction yields under varying solvent conditions?
Methodological Answer:
- Controlled Variable Testing : Systematically alter solvents (e.g., CH₂Cl₂ vs. toluene), catalysts (DMAP vs. triethylamine), and temperatures. For example, polar aprotic solvents may stabilize intermediates in SNAr reactions but reduce yields in sterically hindered systems .
- Mechanistic Probes : Use kinetic isotope effects or Hammett plots to identify rate-determining steps. Conflicting yields in dichloromethane vs. DMF could arise from solvent polarity effects on transition states .
Resolution Strategy : Design a fractional factorial experiment to isolate solvent-catalyst interactions, followed by LC-MS to track side products .
Q. What strategies optimize this compound’s interaction with biological targets (e.g., proteins)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methyl ester with ethyl) to balance lipophilicity and binding affinity. Fluorophenyl groups enhance target engagement via hydrophobic pockets .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to human serum albumin or enzymes. The dimethylamino group’s basicity may influence pH-dependent binding .
Case Study : Ethyl oxadiazole carboxylate analogs show improved protein binding via ester hydrolysis to free carboxylic acids, suggesting similar derivatization strategies for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
